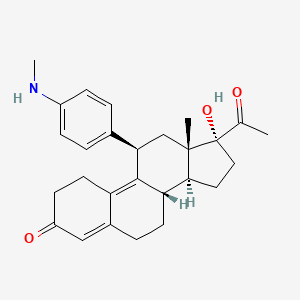
13-O-Acetyl Papaveroxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of compounds similar to 13-O-Acetyl Papaveroxine, particularly those involved in the morphine biosynthetic pathway in opium poppy, has been a subject of research. A study by Grothe, Lenz, and Kutchan (2001) focused on Salutaridinol 7-O-acetyltransferase, an enzyme catalyzing the conversion of salutaridinol to its 7-O-acetate form, an immediate precursor of thebaine. This enzyme might provide insights into the acetylation process relevant to the synthesis of this compound (Grothe, Lenz, & Kutchan, 2001).
Molecular Structure Analysis
- Molecular structure characterization of related compounds provides insights into the structural aspects of this compound. For example, the study of papain's structure by Kamphuis et al. (1984) reveals details about the active site and overall protein conformation, which may be relevant in understanding how enzymes interact with compounds like this compound (Kamphuis et al., 1984).
Chemical Reactions and Properties
- The chemical properties of this compound can be inferred from studies on similar substances. For instance, the work on the acetyltransferase enzyme by Lenz and Zenk (1995) explains the transfer of acetyl groups to specific compounds, highlighting the chemical reactivity and potential transformations of this compound (Lenz & Zenk, 1995).
科学的研究の応用
Development of an Indirect Competitive ELISA for Papaverine Determination
- A study focused on developing an enzyme-linked immunosorbent assay (ELISA) for papaverine determination. This assay could be applied in medical diagnostics and pharmacological research to measure papaverine levels in biological samples, which might have implications for studying similar compounds like 13-O-Acetyl Papaveroxine (Jin Yan et al., 2005).
Spasmolytic and Bronchodilatory Properties of Essential Oils
- Research on the essential oil of Nepeta cataria, which showed spasmolytic and bronchodilatory effects, mentioned papaverine as a comparative standard due to its known pharmacological activities. This highlights papaverine's role in gastrointestinal and respiratory disorder treatments, suggesting a potential research interest for this compound in similar applications (A. Gilani et al., 2009).
Papaverine's Role in Vasodilation and Cardiovascular Treatments
- Studies have detailed papaverine's use as a vasodilator, especially in treatments involving the cardiovascular system. This includes its application in preventing vasospasm in coronary artery bypass graft surgeries and its potential benefits in treating conditions like cerebral vasospasm. Such research underscores the medical significance of papaverine, hinting at possible areas of interest for compounds like this compound in vascular health and therapy (Y. Gao et al., 2002).
Inhibition of Mitochondrial Metabolism and Radiosensitization
- Papaverine and its derivatives have been studied for their ability to inhibit mitochondrial metabolism and sensitize solid tumors to radiation therapy. This demonstrates a novel therapeutic application of papaverine in oncology, particularly in enhancing the effectiveness of radiation treatment for cancer patients. This area of research could be relevant for exploring the effects of this compound in cancer therapy and mitochondrial metabolism (M. Benej et al., 2018).
作用機序
Target of Action
The primary targets of 13-O-Acetyl Papaveroxine are the enzymes involved in its biosynthesis, which are encoded by genes clustered on the genome of Papaver somniferum, the opium poppy . These enzymes play a crucial role in the transformation of the simple alkaloid norlaudanosoline into noscapine .
Mode of Action
The mode of action of this compound involves a series of enzymatic transformations. Two cytochromes P450 catalyze hydroxylations at C13 and C8 on the protoberberine scaffold, the latter step inducing ring opening and the formation of an aldehyde moiety . Acetylation at C13 before C8 hydroxylation introduces a protective group subsequently hydrolyzed by a carboxylesterase, which triggers rearrangement to a cyclic hemiacetal .
Biochemical Pathways
The biochemical pathway of this compound is part of the larger noscapine biosynthesis pathway. This pathway involves a 14-step biosynthetic process from the simple alkaloid norlaudanosoline, achieved by a yeast strain expressing 16 heterologous plant enzymes . The removal of an acetyl group from papaveroxine leads to the production of narcotinehemiacetal, which is finally converted to noscapine by a dehydrogenase/reductase enzyme .
Result of Action
The result of the action of this compound is the production of noscapine, a potential anticancer drug . Noscapine and several semisynthetic analogs display anticancer properties by binding tubulin and arresting tumor cell mitosis .
Action Environment
The action environment of this compound is primarily within the cells of the opium poppy, where the biosynthesis of noscapine occurs . Environmental factors such as temperature, pH, and nutrient availability could potentially influence the compound’s action, efficacy, and stability.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 13-O-Acetyl Papaveroxine involves the acetylation of Papaveroxine at the 13th position.", "Starting Materials": [ "Papaveroxine", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ { "Step 1": "Papaveroxine is dissolved in chloroform and pyridine is added to it." }, { "Step 2": "Acetic anhydride is added dropwise to the above mixture while stirring." }, { "Step 3": "The reaction mixture is stirred for 12-24 hours at room temperature." }, { "Step 4": "Sodium bicarbonate solution is added to the reaction mixture to neutralize the excess pyridine." }, { "Step 5": "The mixture is then extracted with chloroform and the organic layer is dried over anhydrous sodium sulfate." }, { "Step 6": "The solvent is removed under reduced pressure and the residue obtained is purified by column chromatography to obtain 13-O-Acetyl Papaveroxine." } ] } | |
CAS番号 |
1642137-74-3 |
分子式 |
C₂₄H₂₇NO₈ |
分子量 |
457.47 |
同義語 |
6-[(S)-(Acetyloxy)[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



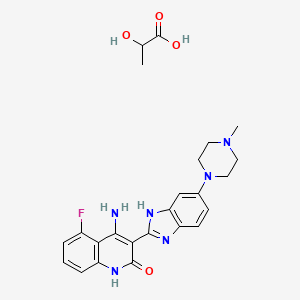
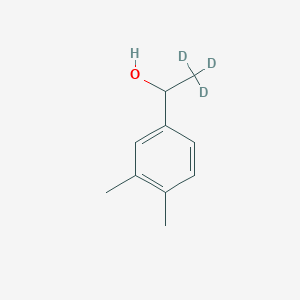
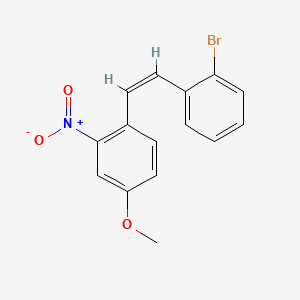

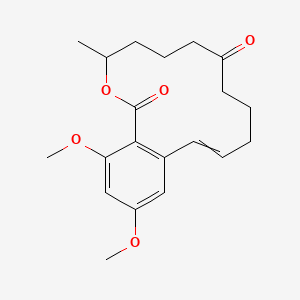

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)


![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

